molecular formula C19H21FN2O2 B5375361 2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide

2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide

Cat. No. B5375361
M. Wt: 328.4 g/mol
InChI Key: PQHFFPQVDNLRNP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as FMA, and it belongs to the class of benzylacetamide derivatives. In

Mechanism of Action

The exact mechanism of action of FMA is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FMA has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
FMA has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). FMA has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, FMA has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMA is its potential as a therapeutic agent for a range of conditions, including inflammation, pain, and cancer. FMA has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of FMA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on FMA. One area of interest is the development of more efficient synthesis methods for FMA. Another area of interest is the investigation of FMA's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of FMA and its potential as a therapeutic agent for other conditions, such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, FMA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties, and has potential as an anti-cancer agent. While FMA has several advantages as a potential therapeutic agent, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of FMA involves a multi-step process that starts with the reaction between 4-fluoroaniline and benzaldehyde. This reaction leads to the formation of 4-fluorobenzylideneaniline, which is then treated with morpholine to obtain 4-(4-morpholinyl)benzylideneaniline. The final step involves the reaction of 4-(4-morpholinyl)benzylideneaniline with acetic anhydride to produce 2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide.

Scientific Research Applications

FMA has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. FMA has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-5-1-15(2-6-17)13-19(23)21-14-16-3-7-18(8-4-16)22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHFFPQVDNLRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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